
4-Chloro-N-naphthalen-1-yl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Chloro-N-naphthalen-1-yl-benzamide” is a chemical compound with the linear formula C19H16ClNO . It is a derivative of benzamide .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “4-Chloro-N-naphthalen-1-yl-benzamide”, can be performed through direct condensation of benzoic acids and amines . This reaction can be facilitated by the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .Molecular Structure Analysis
The molecular structure of “4-Chloro-N-naphthalen-1-yl-benzamide” has been determined using single crystal X-ray diffraction data . The compound has a molecular weight of 309.798 .Scientific Research Applications
Anticancer Evaluation
- 4-Chloro-N-naphthalen-1-yl-benzamide derivatives have been evaluated for their potential anticancer properties. Research involving similar compounds such as 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide showed significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Colorimetric Sensing
- Derivatives of 4-Chloro-N-naphthalen-1-yl-benzamide have been synthesized and shown to exhibit colorimetric sensing abilities, particularly for fluoride anions. This property is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Antibacterial Agents
- Some derivatives of 4-Chloro-N-naphthalen-1-yl-benzamide have been identified as potent antibacterial agents. N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, for example, showed strong activity against various bacterial strains (Abbasi et al., 2015).
Luminescent Lanthanide Complexes
- 4-Chloro-N-naphthalen-1-yl-benzamide and its derivatives have been used to create luminescent lanthanide complexes. These complexes have shown efficient energy transfer from the ligand to the Eu(III) ion, making them relevant in photophysical studies (Kim et al., 2006).
Kinetic Analysis in Chemical Reactions
- The compound has been involved in kinetic studies of multi-component reactions. This includes the formation of Z-N-(3-(naphthalene-2-yl)-4-oxothiazolidine-2-ylidene) benzamide, providing insights into reaction mechanisms and rates (Darijani et al., 2020).
Coordination Polymers and Sensing Applications
- Coordination polymers incorporating 4-Chloro-N-naphthalen-1-yl-benzamide structures have been developed for sensing volatile organic compounds and metal ions (Lakshmanan et al., 2021).
properties
IUPAC Name |
4-chloro-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWRPJFSMOZFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane](/img/structure/B2649087.png)
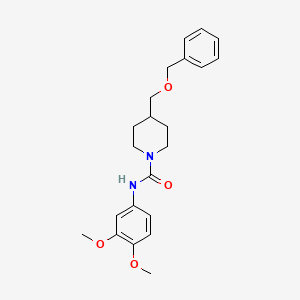
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2649090.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2649094.png)

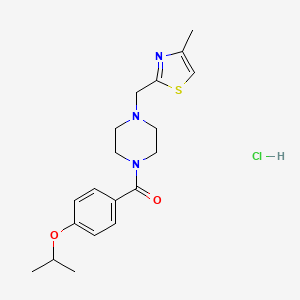
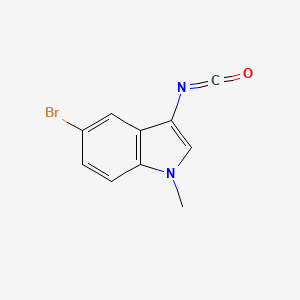
![N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2649101.png)
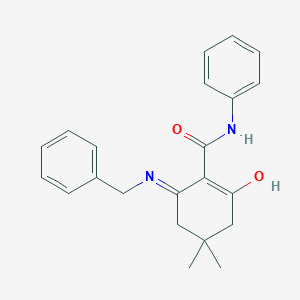
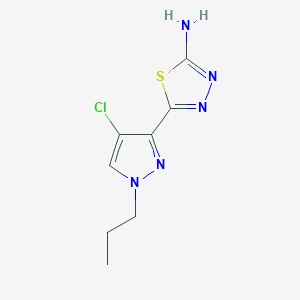
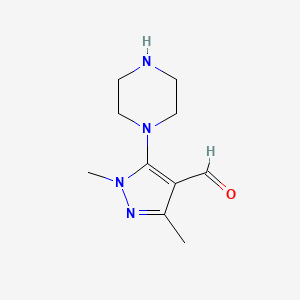

![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/no-structure.png)